molecular formula C10H11NO4S B109458 (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID CAS No. 199679-41-9

(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID

Cat. No.: B109458
CAS No.: 199679-41-9
M. Wt: 241.27 g/mol
InChI Key: WEYOEFGCURUXDM-QPJJXVBHSA-N
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Description

(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID is an organic compound characterized by the presence of a methylsulfamoyl group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(methylsulfamoyl)benzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with malonic acid or its derivatives under basic conditions to form the corresponding β-hydroxy acid.

    Dehydration: The β-hydroxy acid is then dehydrated to yield the this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-[4-(METHYLSULFAMOYL)PHENYL]PROP-2-ENOIC ACID is unique due to its specific structural features, such as the presence of both a methylsulfamoyl group and a prop-2-enoic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-11-16(14,15)9-5-2-8(3-6-9)4-7-10(12)13/h2-7,11H,1H3,(H,12,13)/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYOEFGCURUXDM-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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